

# In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride Target Engagement in Cells

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## Compound of Interest

Compound Name: *PARP1-IN-5 dihydrochloride*

Cat. No.: *B10828047*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data associated with confirming the cellular target engagement of **PARP1-IN-5 dihydrochloride**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Understanding and quantifying the interaction between an inhibitor and its intracellular target is a critical step in drug development, validating the mechanism of action and informing dose-response relationships. This document details the molecular profile of PARP1-IN-5, presents key quantitative data, outlines detailed experimental protocols for assessing target engagement, and provides visual workflows and pathway diagrams to elucidate the underlying biological and experimental processes.

## Compound Profile: PARP1-IN-5 Dihydrochloride

**PARP1-IN-5 dihydrochloride** is a low-toxicity, orally active, and highly selective inhibitor of the PARP1 enzyme.<sup>[1][2]</sup> Its primary mechanism of action is the inhibition of PARP1's catalytic activity, which plays a crucial role in DNA single-strand break repair.<sup>[3][4][5]</sup> By inhibiting PARP1, the compound potentiates the effects of DNA-damaging agents, a concept known as synthetic lethality, which is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **PARP1-IN-5 dihydrochloride**, demonstrating its potency and cellular effects.

Table 1: In Vitro Activity of **PARP1-IN-5 Dihydrochloride**

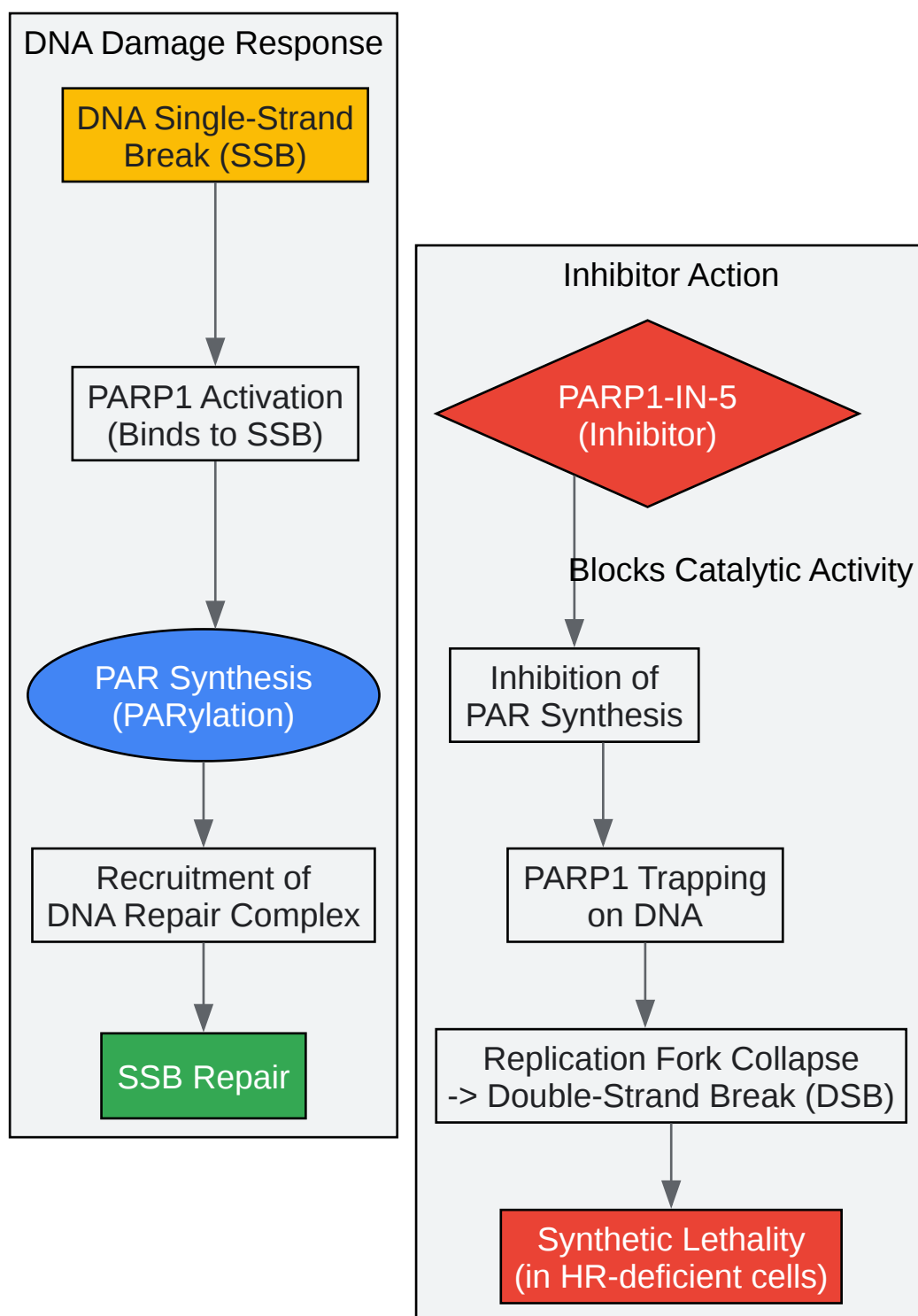
Parameter	Value	Cell Line(s)	Notes
PARP1 IC50	14.7 nM	-	Direct measure of enzymatic inhibition. [1][2]
Cellular Cytotoxicity	Minimal effects up to 320 µM	A549	Exhibits low single-agent cytotoxicity.[1][2]
Chemosensitization	Dose-dependently increases carboplatin cytotoxicity	A549	Effective in combination with DNA damaging agents (tested at 0.1-10 µM). [1][2]
Effect on PAR levels	Significantly decreases PAR levels	SK-OV-3	Demonstrates target engagement by inhibiting PARP1 catalytic activity.[1][2]
Effect on Protein Expression	Decreases MCM2-7 expression	SK-OV-3	Affects proteins involved in DNA replication (tested at 0.1-10 µM).[1][2]
DNA Damage Marker	Upregulates γ-H2AX expression	SK-OV-3	Inhibition of DNA repair leads to an accumulation of DNA double-strand breaks. [1][2]

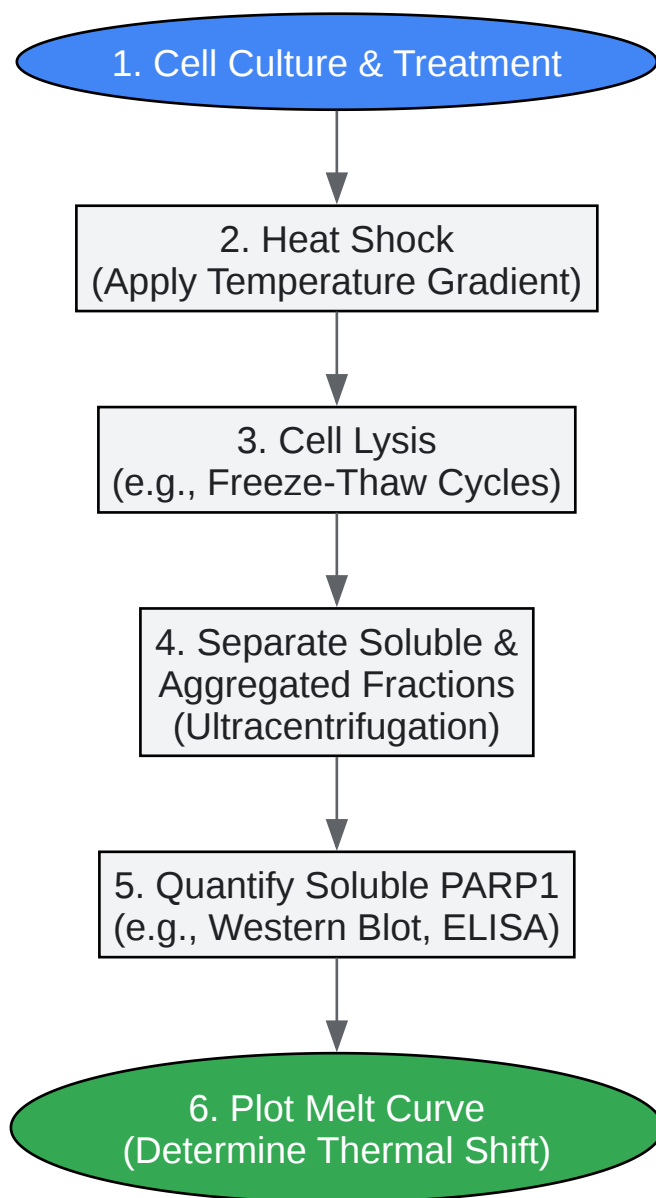
Table 2: In Vivo Activity of **PARP1-IN-5 Dihydrochloride**

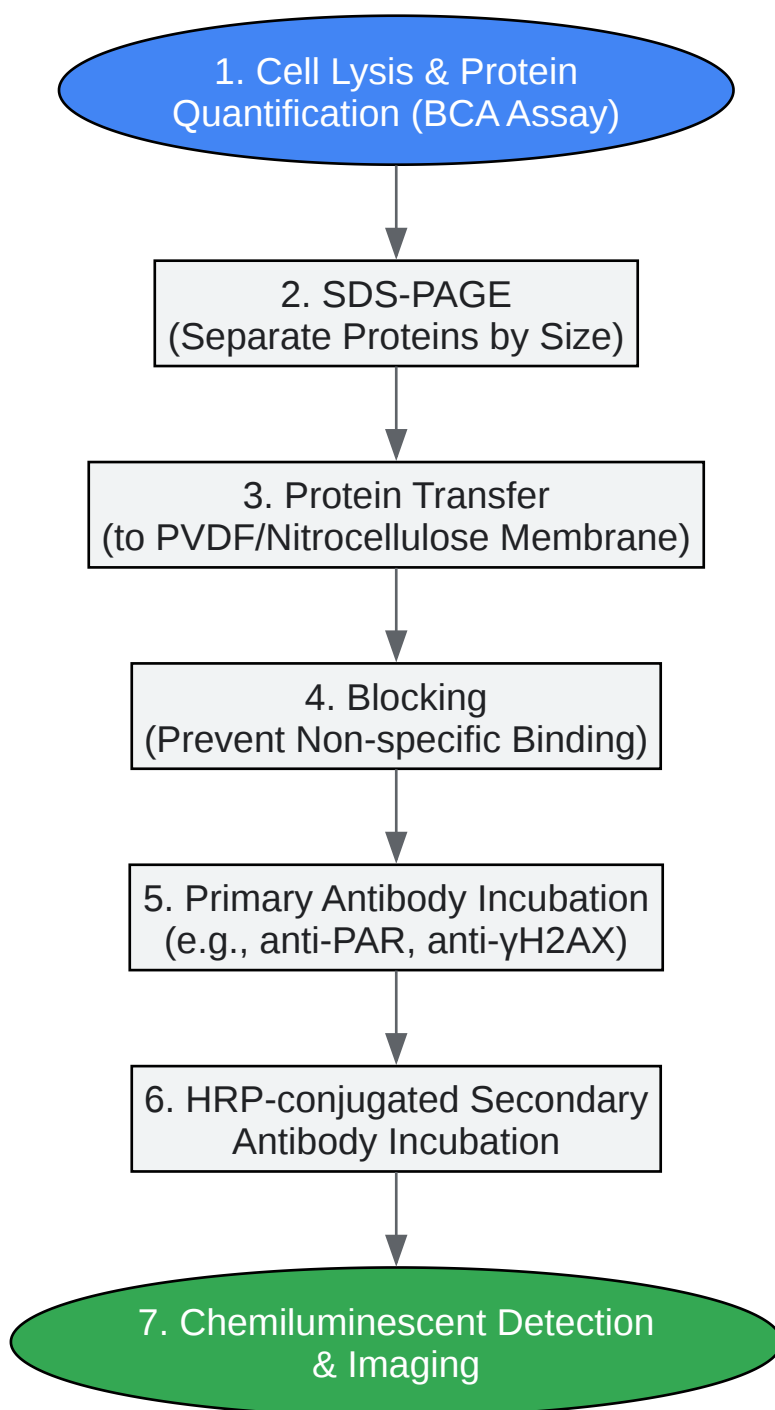
Parameter	Dose	Administration	Key Findings
Chemosensitization	25 and 50 mg/kg	Oral (p.o.)	Significantly enhances the tumor-inhibitory effect of carboplatin in an A549 xenograft model. <a href="#">[1]</a> <a href="#">[2]</a>
Target Engagement	50 mg/kg	Oral (p.o.)	Correlates with PARP-1 expression and leads to a decrease in PAR levels and an increase in $\gamma$ -H2AX in tumor tissue. <a href="#">[1]</a> <a href="#">[2]</a>
Toxicity	Up to 1000 mg/kg	Oral (p.o.)	No significant differences in body weight or blood routine observed, indicating low toxicity. <a href="#">[1]</a> <a href="#">[2]</a>

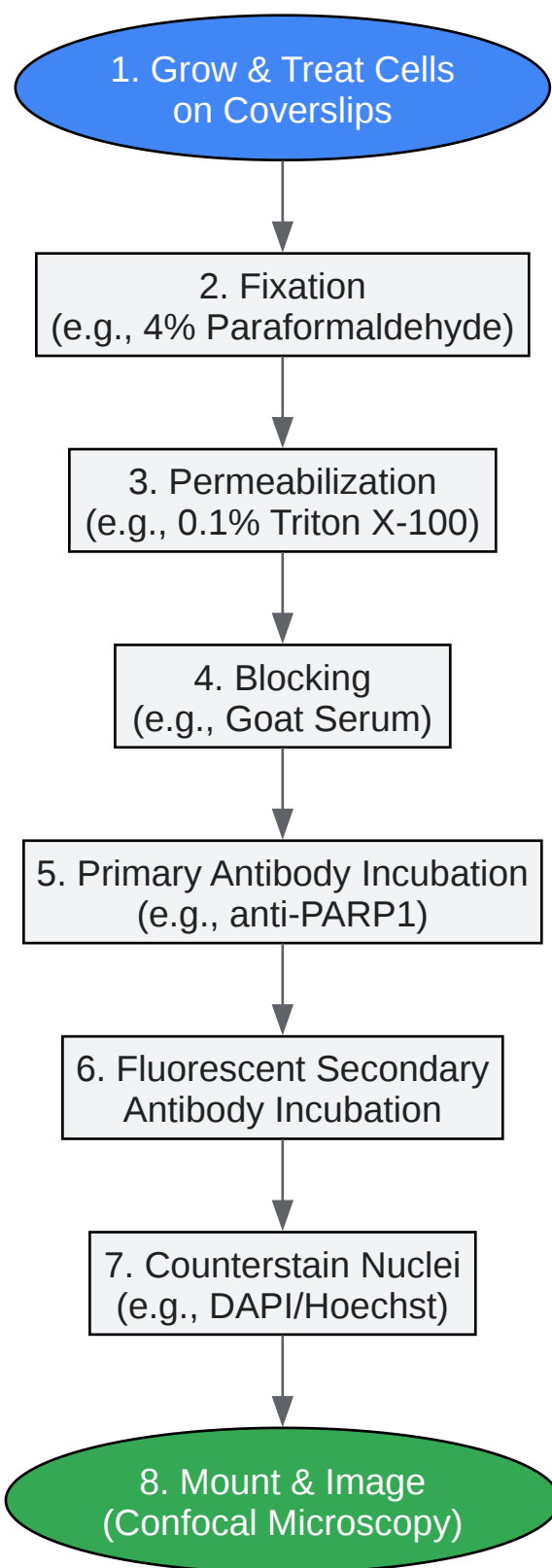
## Signaling Pathways and Mechanism of Action

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors like PARP1-IN-5 block this process.









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